2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
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Overview
Description
2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfonamide moiety
Preparation Methods
The synthesis of 2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Intermediate:
Attachment of the Methoxyphenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxyphenyl sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE include:
2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE: This compound shares the fluorine and methoxyphenyl groups but lacks the sulfonamide moiety.
4-METHOXYPHENETHYL ISOCYANATE: This compound has a similar methoxyphenyl group but differs in its functional groups and reactivity.
The uniqueness of 2-FLUORO-N-[2-(4-METHOXYPHENYL)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16FNO3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-20-13-8-6-12(7-9-13)10-11-17-21(18,19)15-5-3-2-4-14(15)16/h2-9,17H,10-11H2,1H3 |
InChI Key |
BMECGKXVIHGIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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